5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide is an organic compound with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its benzamide structure, which includes a chloro and hydroxy group on the benzene ring, and a phenylethoxy group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 4-(2-phenylethoxy)aniline.
Activation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated acid is then reacted with 4-(2-phenylethoxy)aniline to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Pharmaceuticals: It is studied for its potential antimicrobial, antitubercular, and anti-inflammatory properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Similar structure but lacks the phenylethoxy group.
2-Hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide: Similar structure but lacks the chloro group.
Uniqueness
5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide is unique due to the presence of both the chloro and phenylethoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets and improve its solubility and stability .
Properties
CAS No. |
648922-97-8 |
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Molecular Formula |
C21H18ClNO3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c22-16-6-11-20(24)19(14-16)21(25)23-17-7-9-18(10-8-17)26-13-12-15-4-2-1-3-5-15/h1-11,14,24H,12-13H2,(H,23,25) |
InChI Key |
WQDIDDRVKOAEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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